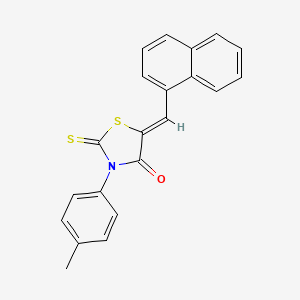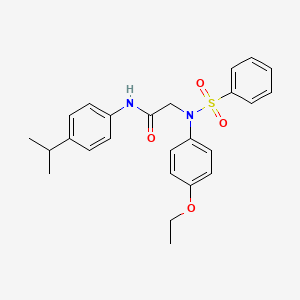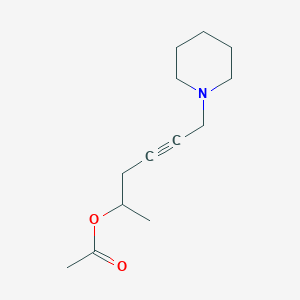
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as MNAT, is a synthetic compound that has gained attention for its potential applications in scientific research. MNAT is a thiazolidinone derivative that has been synthesized using various methods, making it a versatile compound for use in a range of studies. In
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB). In addition, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the detection of thiols. 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its versatility as a fluorescent probe and its potential as an anti-cancer and anti-inflammatory agent. However, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
For the study of 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one include the development of more efficient synthesis methods and the evaluation of its potential as a therapeutic agent for various diseases.
Synthesis Methods
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 4-methylbenzaldehyde and 1-naphthaldehyde with thiourea in the presence of acetic acid. The reaction mixture is refluxed for several hours to produce 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one as a yellow solid. Other methods include the reaction of 2-aminobenzothiazole with 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of acetic acid and the reaction of 2-aminothiazole with 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of ethanol.
Scientific Research Applications
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been evaluated for its potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In pharmacology, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In biochemistry, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been evaluated for its potential as a fluorescent probe for the detection of thiols.
properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NOS2/c1-14-9-11-17(12-10-14)22-20(23)19(25-21(22)24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAUKWPBVDTPOI-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)

![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)

![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)

![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide](/img/structure/B5120681.png)